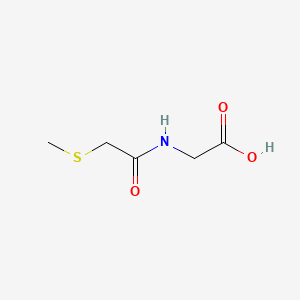

Glycine, N-((methylthio)acetyl)-

Description

Structure

3D Structure

Properties

CAS No. |

3088-34-4 |

|---|---|

Molecular Formula |

C5H9NO3S |

Molecular Weight |

163.20 g/mol |

IUPAC Name |

2-[(2-methylsulfanylacetyl)amino]acetic acid |

InChI |

InChI=1S/C5H9NO3S/c1-10-3-4(7)6-2-5(8)9/h2-3H2,1H3,(H,6,7)(H,8,9) |

InChI Key |

YNGYZNROZUOLFG-UHFFFAOYSA-N |

Canonical SMILES |

CSCC(=O)NCC(=O)O |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Transformations of Glycine, N Methylthio Acetyl

Electrophilic and Nucleophilic Reaction Pathways

The reactivity of Glycine (B1666218), N-((methylthio)acetyl)- is characterized by the interplay of its functional groups, each offering distinct sites for electrophilic and nucleophilic attack.

Reactions at the Carboxyl Moiety

The carboxyl group (-COOH) is a key site for nucleophilic acyl substitution reactions. libretexts.org The reactivity of the carbonyl carbon is influenced by the electron-withdrawing nature of the adjacent N-acyl group, making it susceptible to attack by nucleophiles. libretexts.org

Common reactions at the carboxyl moiety include:

Esterification: In the presence of an alcohol and an acid catalyst, Glycine, N-((methylthio)acetyl)- can be converted to its corresponding ester. The reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the alcohol.

Amide Formation: Reaction with amines in the presence of a coupling agent, such as a carbodiimide, leads to the formation of a new amide bond. This is a fundamental reaction in peptide synthesis. csbsju.edu

Reduction: The carboxyl group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation, however, may also affect the N-acyl amide bond.

Salt Formation: As a carboxylic acid, it readily reacts with bases to form carboxylate salts. wikipedia.org

| Reaction | Reagents | Product Type |

| Esterification | Alcohol, Acid Catalyst | Ester |

| Amide Formation | Amine, Coupling Agent | Amide |

| Reduction | Strong Reducing Agent (e.g., LiAlH₄) | Primary Alcohol |

| Salt Formation | Base | Carboxylate Salt |

Reactivity of the N-Acyl Amide Bond

The N-acyl amide bond in Glycine, N-((methylthio)acetyl)- is generally stable but can undergo cleavage under specific conditions. The stability of this bond is crucial for its potential role in biological systems and as a synthetic intermediate.

Acid-Catalyzed Hydrolysis: Under strong acidic conditions and heat, the amide bond can be hydrolyzed to yield glycine and (methylthio)acetic acid. youtube.comlibretexts.orgyoutube.com The mechanism involves protonation of the amide carbonyl oxygen, followed by nucleophilic attack by water. youtube.com

Base-Catalyzed Hydrolysis: Alkaline hydrolysis, typically requiring heating with a strong base like sodium hydroxide, also cleaves the amide bond to produce the sodium salt of glycine and the sodium salt of (methylthio)acetic acid. libretexts.orgarkat-usa.org

Enzymatic Cleavage: Specific enzymes, such as amidases or acylases, can catalyze the hydrolysis of the N-acyl amide bond. For instance, acylase I is known to catalyze the enantioselective hydrolysis of various N-acyl amino acids. nih.gov This enzymatic pathway is significant in the metabolism of N-acylated amino acids. tandfonline.comprepchem.com

Studies on related N-acyl-alpha,alpha-dialkylglycine derivatives have shown that the rate of amide bond cleavage can be influenced by the nature of the substituents on the acyl group and the nitrogen atom. tandfonline.com

Transformations Involving the Methylthioether Group

The methylthioether group (-S-CH₃) is a site of significant chemical reactivity, particularly involving the sulfur atom.

Oxidation: The sulfur atom of the methylthioether group is susceptible to oxidation. Mild oxidizing agents, such as hydrogen peroxide or peroxyacids, can convert the thioether to a sulfoxide (B87167) (a chiral center) and further to a sulfone with stronger oxidizing agents. masterorganicchemistry.comnumberanalytics.com For example, the oxidation of N-Acetyl-DL-Methionine with pyridinium (B92312) chlorochromate yields N-Acetyl-DL-Methionine sulfoxide. gsconlinepress.com This transformation can significantly alter the molecule's polarity and biological activity.

Alkylation: The lone pair of electrons on the sulfur atom allows it to act as a nucleophile, reacting with alkyl halides to form sulfonium (B1226848) salts.

Metal Coordination: The sulfur atom can coordinate with various transition metals, acting as a directing group in catalytic reactions. rsc.orgnih.govscilit.comresearchgate.net

Radical Reactions and Oxidative Transformations

The presence of the thioether and the glycine backbone makes Glycine, N-((methylthio)acetyl)- susceptible to radical-mediated reactions.

The thioether group can react with radicals, leading to the formation of a sulfur-centered radical cation. mdpi.com This intermediate can then undergo further reactions, such as deprotonation or fragmentation. Studies on N-Acetyl-Methionine have shown that photosensitized oxidation leads to the formation of a sulfur radical cation, which can then undergo either deprotonation at the adjacent carbon or decarboxylation. mdpi.com

Radical-mediated α-C-H alkylation of glycine derivatives is a known method for the synthesis of unnatural α-amino acids. researchgate.netresearchgate.net While not directly demonstrated for Glycine, N-((methylthio)acetyl)-, it is plausible that under appropriate radical-generating conditions, the α-carbon of the glycine moiety could be functionalized.

Catalytic Transformations of Glycine, N-((methylthio)acetyl)-

The functional groups of Glycine, N-((methylthio)acetyl)- can participate in various catalytic transformations, often leveraging the directing ability of its constituent parts.

The thioether group can act as a directing group in transition metal-catalyzed C-H functionalization reactions. rsc.orgnih.govscilit.comresearchgate.net Palladium and rhodium catalysts, for instance, have been used to achieve remote C-H activation of thioethers, enabling the introduction of new functional groups at positions that would otherwise be unreactive. nih.govscilit.compku.edu.cn While specific studies on Glycine, N-((methylthio)acetyl)- are lacking, the principles of thioether-directed C-H activation suggest potential for its selective modification.

Furthermore, the carboxyl group can participate in catalytic decarboxylative cross-coupling reactions, although this would lead to the loss of the glycine backbone.

Biochemical Roles and Enzymatic Interactions of Glycine, N Methylthio Acetyl Mechanistic Perspective

Glycine (B1666218), N-((methylthio)acetyl)- as a Substrate or Product in Enzyme-Catalyzed Reactions

There is currently no scientific literature available that identifies Glycine, N-((methylthio)acetyl)- as a substrate or product of any specific enzyme-catalyzed reaction.

Substrate Specificity and Kinetic Parameters of Relevant Enzymes

Due to the absence of identified enzymes that act on Glycine, N-((methylthio)acetyl)-, there is no data available regarding substrate specificity or kinetic parameters (such as K_m or k_cat).

Cofactor Involvement in Glycine, N-((methylthio)acetyl)- Transformations

There is no information available on the specific cofactors that may be involved in the potential enzymatic transformation of Glycine, N-((methylthio)acetyl)-.

Role in One-Carbon Metabolism and Methyl Group Transfer Mechanisms

A definitive role for Glycine, N-((methylthio)acetyl)- in one-carbon metabolism or methyl group transfer has not been established in the scientific literature. While it contains a methyl group, there is no evidence to suggest it acts as a methyl donor in a manner similar to S-adenosylmethionine (SAM).

Interplay with Sulfur Metabolism Pathways

The potential interaction of Glycine, N-((methylthio)acetyl)- with sulfur metabolism pathways is currently unknown. It is plausible that, like other methylthio-containing compounds, the sulfur atom could be subject to oxidation or other transformations, but specific pathways have not been described.

Biosynthetic Pathways of Glycine, N-((methylthio)acetyl)- in Biological Systems

No biosynthetic pathways for the formation of Glycine, N-((methylthio)acetyl)- in any biological system have been reported.

Catabolic and Degradation Pathways of Glycine, N-((methylthio)acetyl)-

The catabolic and degradation pathways for Glycine, N-((methylthio)acetyl)- have not been documented. It is conceivable that hydrolysis could separate the (methylthio)acetyl group from the glycine, but the enzymes and subsequent steps involved are not known.

Mechanistic Studies of Enzymes that Acetylate or Deacetylate Glycine Derivatives

The acetylation and deacetylation of glycine and its derivatives are critical metabolic processes, primarily managed by two key enzyme families: Glycine N-acyltransferases (GLYATs) for acetylation and N-acylpeptide hydrolases (APEHs) for deacetylation.

Glycine N-acyltransferases (GLYATs) are mitochondrial enzymes that play a crucial role in the detoxification of a variety of endogenous and xenobiotic acyl-CoA molecules by catalyzing their conjugation with glycine. wikipedia.orgwikipedia.org This process, known as glycine conjugation, converts potentially toxic carboxylic acids into more water-soluble and readily excretable N-acylglycines. wikipedia.orgnih.gov The general reaction is as follows:

Acyl-CoA + Glycine ⇌ CoA + N-acylglycine wikipedia.org

Mechanistic studies on GLYATs, such as the mouse homolog (mGLYAT), have revealed a high degree of specificity for the amino donor substrate, with a strong preference for glycine. nih.gov Glycine analogs like L-alanine and β-alanine are not effective substrates. nih.gov However, the enzyme exhibits broader specificity for the acyl-CoA substrate, accommodating a range of short-chain acyl-CoAs. nih.gov For instance, human GLYAT can process various acyl-CoAs, although with differing efficiencies. nih.gov

While there is no specific research on the interaction of GLYAT with (methylthio)acetyl-CoA, the known substrate promiscuity of this enzyme family for the acyl group suggests that it could potentially catalyze the formation of Glycine, N-((methylthio)acetyl)- from (methylthio)acetyl-CoA and glycine. The presence of the methylthio group introduces a unique chemical feature that could influence its recognition and turnover by the enzyme. ontosight.ai

N-acylpeptide hydrolase (APEH) , also known as acylamino-acid-releasing enzyme, is a serine protease that cleaves N-acylated amino acids from the N-terminus of peptides. nih.gov This exopeptidase activity is important for the recycling of amino acids from acetylated proteins. nih.govhmdb.ca The enzyme typically acts on small, acylated peptides. While the specific activity of APEH on Glycine, N-((methylthio)acetyl)- has not been documented, it is plausible that if this compound were incorporated into a peptide, APEH could be involved in its turnover. Studies on rat APEH have characterized its activity using synthetic substrates like N-acetyl-L-alanine p-nitroanilide. nih.gov

The potential enzymatic processing of Glycine, N-((methylthio)acetyl)- is also suggested by studies on the metabolism of other methylthio-containing compounds. For instance, the methylthio group of various compounds can be displaced by glutathione (B108866) (GSH), a key cellular antioxidant, in reactions that can be facilitated by microsomal enzymes. nih.gov This indicates that the sulfur-containing moiety of Glycine, N-((methylthio)acetyl)- could be a site for metabolic activity.

| Enzyme | Family | Function | Known Substrates (Examples) | Potential Role for Glycine, N-((methylthio)acetyl)- |

|---|---|---|---|---|

| Glycine N-acyltransferase (GLYAT) | Acyltransferase | Catalyzes the conjugation of an acyl-CoA with glycine. wikipedia.org | Benzoyl-CoA, Salicylyl-CoA, Isovaleryl-CoA nih.govuniprot.org | Synthesis from (methylthio)acetyl-CoA and glycine. |

| N-acylpeptide hydrolase (APEH) | Serine Protease (Exopeptidase) | Removes N-acylated amino acids from peptides. nih.gov | N-acetylated peptides nih.govhmdb.ca | Deacetylation if incorporated into a peptide N-terminus. |

| Glutathione S-transferases (GSTs) | Transferase | Catalyzes the conjugation of glutathione to various substrates. nih.gov | Compounds with electrophilic centers | Potential displacement of the methylthio group. nih.gov |

Interaction of Glycine, N-((methylthio)acetyl)- with Protein Synthesis and Modification Mechanisms

The interaction of N-acetylated amino acids with protein synthesis and modification is a complex area of biochemistry. While direct evidence for Glycine, N-((methylthio)acetyl)- is not available, we can explore potential interactions based on the behavior of related molecules and general principles of protein metabolism.

N-terminal acetylation is a widespread and highly conserved protein modification in eukaryotes, affecting a vast number of proteins. hmdb.ca This modification is carried out by N-acetyltransferases (NATs) and is crucial for protein stability and function. hmdb.ca N-acetylated amino acids can be generated during the breakdown of these acetylated proteins by proteases and N-acylpeptide hydrolases. hmdb.ca If Glycine, N-((methylthio)acetyl)- were generated in the cell, it would contribute to the pool of N-acetylated amino acids. In high concentrations, some N-acetylated amino acids are considered uremic toxins. hmdb.ca

Furthermore, the availability of acetyl-CoA is a critical factor in protein acetylation, linking cellular energy status to the regulation of protein function and gene expression. nih.gov The synthesis of Glycine, N-((methylthio)acetyl)- would consume both glycine and an acetyl-CoA derivative, thereby influencing the cellular pools of these important metabolites.

The structural similarity of Glycine, N-((methylthio)acetyl)- to N-acetylcysteine (NAC), another sulfur-containing N-acetylated amino acid, invites comparison. NAC is known to have multiple biological effects, including serving as a precursor for the synthesis of glutathione (GSH) and influencing protein synthesis. nih.govnih.gov For instance, studies have shown that NAC can stimulate protein synthesis in enterocytes. mdpi.com While the mechanisms are not fully elucidated, they may involve the provision of cysteine for protein synthesis or other signaling roles. nih.govmdpi.com It is conceivable that Glycine, N-((methylthio)acetyl)-, as an N-acetylated amino acid, could have signaling roles or influence metabolic pathways that impact protein synthesis, although this remains speculative without direct experimental evidence.

| Mechanism | Description | Relevance to Glycine, N-((methylthio)acetyl)- |

|---|---|---|

| Contribution to N-acetylated amino acid pool | N-acetylated amino acids are products of acetylated protein degradation and can accumulate under certain physiological or pathological conditions. hmdb.ca | As a potential product of cellular metabolism, it would be part of this pool. |

| Influence on Precursor Pools | The synthesis of Glycine, N-((methylthio)acetyl)- would utilize glycine and an acetyl-CoA derivative. | May impact the availability of glycine for protein synthesis and acetyl-CoA for other acetylation reactions. nih.gov |

| Potential Signaling Roles | Other N-acyl glycines have been shown to act as signaling molecules. mdpi.com | Speculative, but the unique methylthio group could confer specific signaling properties. |

Methodological Advancements in Glycine, N Methylthio Acetyl Research

Development of Novel Assay Systems for Detection and Quantification in Complex Mixtures

The detection and quantification of "Glycine, N-((methylthio)acetyl)-" and other N-acyl glycines in complex biological matrices like plasma and urine have been enhanced by the development of novel derivatization techniques coupled with advanced analytical platforms. acs.orgcityu.edu.hkresearchgate.net A significant advancement in this area is the use of chemical derivatization to improve the sensitivity and coverage of detection by liquid chromatography-mass spectrometry (LC-MS). acs.orgcityu.edu.hk

One such innovative method involves the use of 3-nitrophenylhydrazine (B1228671) (3-NPH) as a derivatizing reagent for N-acyl glycines. acs.orgcityu.edu.hkresearchgate.net This approach targets the carboxyl group of the N-acyl glycines, allowing for rapid and efficient derivatization in an aqueous solution at room temperature, which simplifies the sample preparation process by eliminating the need for a quenching step. acs.orgcityu.edu.hk The derivatized N-acyl glycines can then be identified with high resolution on an LC-QE-MS platform using parallel reaction monitoring (PRM) mode, which allows for the targeted analysis of specific compounds. acs.org For quantification, a triple quadrupole LC-MS is employed, enabling the measurement of a broad range of N-acyl glycines, even when authentic standards are not available. acs.orgresearchgate.net

The 3-NPH derivatization method has been successfully applied to the comprehensive analysis of N-acyl glycines in plasma and urine samples from mouse models of diabetes, demonstrating its potential for identifying biomarkers for metabolic diseases. acs.orgcityu.edu.hkresearchgate.net This methodology could be readily adapted for the specific and sensitive detection and quantification of "Glycine, N-((methylthio)acetyl)-" in various biological samples, facilitating pharmacokinetic and metabolic studies.

| Parameter | Description | Reference |

|---|---|---|

| Derivatization Reagent | 3-nitrophenylhydrazine (3-NPH) | acs.orgcityu.edu.hkresearchgate.net |

| Reaction Conditions | Aqueous solution, room temperature, 30-minute incubation. | cityu.edu.hkresearchgate.net |

| Analytical Platform | Liquid Chromatography-Mass Spectrometry (LC-MS) | acs.orgcityu.edu.hkresearchgate.net |

| Identification | High-resolution LC-QE-MS with Parallel Reaction Monitoring (PRM) | acs.org |

| Quantification | Triple quadrupole LC-MS | acs.orgresearchgate.net |

| Sample Types | Plasma, Urine | acs.orgcityu.edu.hkresearchgate.net |

High-Throughput Screening Methodologies for Mechanistic Studies

High-throughput screening (HTS) methodologies are crucial for the rapid evaluation of large compound libraries to identify molecules with specific biological activities. While specific HTS campaigns for "Glycine, N-((methylthio)acetyl)-" are not extensively documented, methodologies developed for related glycine analogs and other targets can be adapted for its mechanistic studies. nih.govnih.gov

One relevant HTS approach involves the use of fluorescent protein sensors. For instance, an anion-sensitive yellow fluorescent protein (YFP) has been optimized for the primary screening of modulators of glycine receptors (GlyRs). nih.gov This cell-based assay allows for the efficient screening of compounds that affect the function of these receptors. Such a system could be employed to investigate whether "Glycine, N-((methylthio)acetyl)-" or its derivatives interact with specific protein targets that have a ligand-gated ion channel function. nih.gov

Another powerful HTS technique is automated patch-clamp electrophysiology. This method allows for the rapid screening of compounds for their effects on ion channels. nih.gov It is particularly useful for confirming hits from primary screens and for quantifying the potency and efficacy of active compounds. nih.gov This technology could be instrumental in characterizing the electrophysiological effects of "Glycine, N-((methylthio)acetyl)-" if it is found to interact with ion channels or transporters. nih.govnih.gov

Furthermore, the HiBiT protein tagging system offers a versatile platform for HTS. oup.comginkgo.bio This technology involves tagging a protein of interest with a small 11-amino-acid peptide (HiBiT). In the presence of a larger complementary subunit (LgBiT), a bright luminescent signal is produced, which can be used to quantify the protein. oup.com This system can be adapted to monitor various cellular processes, such as protein expression, degradation, and translocation, making it a valuable tool for high-throughput mechanistic studies of how "Glycine, N-((methylthio)acetyl)-" might affect specific protein pathways. oup.comginkgo.bio

| Methodology | Principle | Potential Application for Glycine, N-((methylthio)acetyl)- | Reference |

|---|---|---|---|

| Fluorescent Protein-Based Assays (e.g., YFP) | Detects changes in ion flux through channels, leading to a change in fluorescence. | Screening for interaction with ligand-gated ion channels. | nih.gov |

| Automated Patch-Clamp Electrophysiology | High-throughput measurement of ion channel currents. | Characterizing effects on ion channel function. | nih.gov |

| HiBiT Protein Tagging System | Luminescent quantification of a tagged protein of interest. | Studying effects on protein expression, stability, and trafficking. | oup.comginkgo.bio |

Microfluidic Applications in Synthesis and Analysis

Microfluidics, the science and technology of processing and manipulating small amounts of fluids in channels with dimensions of tens to hundreds of micrometers, offers significant advantages for the synthesis and analysis of compounds like "Glycine, N-((methylthio)acetyl)-". nih.govelsevierpure.comresearchgate.netnorthwestern.edu

In the realm of analysis, microfluidic devices can be used to separate and detect amino acids and their derivatives with high speed and efficiency. nih.govelsevierpure.com These "lab-on-a-chip" systems integrate various analytical steps, including sample preconcentration, derivatization, separation, and detection, onto a single platform. nih.govelsevierpure.com The small volumes involved lead to faster reaction times and reduced consumption of samples and reagents. nih.gov For instance, a microfluidic paper-based analytical device (μPAD) has been developed for the colorimetric detection of several amino acids, including glycine. researchgate.net Such a platform could be adapted for the rapid and low-cost analysis of "Glycine, N-((methylthio)acetyl)-".

Microfluidic systems are also being developed for real-time, non-invasive analysis of biological fluids. A soft, wearable microfluidic system has been demonstrated for the fluorometric analysis of amino acids in sweat. northwestern.edu This technology allows for the continuous monitoring of amino acid loss during physical activity. northwestern.edu Similar systems could be designed to track the presence and concentration of "Glycine, N-((methylthio)acetyl)-" or its metabolites in sweat or other biofluids, providing valuable pharmacokinetic data. northwestern.edu

While the direct synthesis of "Glycine, N-((methylthio)acetyl)-" in a microfluidic reactor has not been reported, the principles of microfluidic synthesis are well-established for other small molecules. The precise control over reaction parameters such as temperature, pressure, and reaction time in microreactors can lead to improved yields, higher purity, and safer reaction conditions compared to traditional batch synthesis. This approach could be explored for the efficient and controlled synthesis of "Glycine, N-((methylthio)acetyl)-" and its derivatives.

| Application Area | Microfluidic Approach | Potential Benefit for Glycine, N-((methylthio)acetyl)- | Reference |

|---|---|---|---|

| Analysis | Lab-on-a-chip systems for separation and detection. | Fast, efficient, and low-cost analysis in various samples. | nih.govelsevierpure.com |

| Analysis | Paper-based microfluidic devices (μPADs). | Simple, portable, and colorimetric detection. | researchgate.net |

| Analysis | Wearable microfluidic sensors. | Real-time, non-invasive monitoring in biofluids. | northwestern.edu |

| Synthesis | Microreactors for continuous flow synthesis. | Improved yield, purity, and safety of synthesis. | N/A |

Future Research Directions and Unexplored Avenues for Glycine, N Methylthio Acetyl

Elucidation of Novel Biological Roles and Pathways

While the fundamental structure of Glycine (B1666218), N-((methylthio)acetyl)- is known, its precise biological functions and the pathways it participates in remain largely uncharted territories. ontosight.ai Future investigations will likely focus on identifying its specific molecular targets and downstream signaling cascades. This exploration is informed by the broader understanding of N-acyl glycines, a class of molecules to which Glycine, N-((methylthio)acetyl)- belongs. nih.govebi.ac.uk

N-acyl glycines, in general, are recognized as important signaling molecules in mammals, implicated in processes like pain perception, inflammation, and cellular proliferation. avantiresearch.com They are known to be synthesized through the conjugation of an acyl-CoA with glycine. avantiresearch.com Research into other N-acyl glycines, such as N-arachidonoyl glycine, has revealed their involvement in anti-inflammatory responses and analgesia. nih.gov This provides a valuable framework for hypothesizing potential roles for Glycine, N-((methylthio)acetyl)-.

Key research questions will revolve around:

Receptor Interaction: Identifying specific receptors or enzymes that bind to Glycine, N-((methylthio)acetyl)-.

Signaling Pathways: Delineating the intracellular signaling pathways activated or modulated by this compound. This could involve investigating its effects on second messengers like cyclic AMP or calcium ions.

Metabolic Fate: Understanding how Glycine, N-((methylthio)acetyl)- is synthesized and degraded within the cell. Studies on related compounds suggest that enzymes like fatty acid amide hydrolase (FAAH) could play a role in the metabolism of N-acyl glycines. nih.govnih.gov

Application of Advanced Integrated Omics Approaches

To unravel the complex biological network in which Glycine, N-((methylthio)acetyl)- operates, the application of advanced integrated "omics" technologies is indispensable. These approaches offer a holistic view of the molecular landscape of a cell or organism.

Lipidomics: As a derivative of a fatty acid and an amino acid, Glycine, N-((methylthio)acetyl)- falls within the purview of lipidomics. nih.gov High-resolution mass spectrometry-based lipidomics will be crucial for quantifying its endogenous levels in various tissues and biofluids and for identifying other related N-acyl lipids that may be co-regulated. usf.edunih.gov

Transcriptomics and Proteomics: By analyzing changes in gene and protein expression in response to Glycine, N-((methylthio)acetyl)-, researchers can identify the biological processes it influences. For instance, if the compound has anti-inflammatory properties, one might expect to see downregulation of genes encoding pro-inflammatory cytokines.

Development of New Synthetic Strategies with Enhanced Efficiency

The availability of pure Glycine, N-((methylthio)acetyl)- is a prerequisite for detailed biological and biochemical studies. Current synthetic methods, such as the reaction of glycine with (methylthio)acetyl chloride, provide a basis for its preparation. ontosight.ai However, future research will likely focus on developing more efficient, scalable, and environmentally friendly synthetic routes.

Potential avenues for improvement include:

Enzymatic Synthesis: Exploring the use of enzymes, such as acyltransferases, for the stereospecific and efficient synthesis of Glycine, N-((methylthio)acetyl)-. nih.gov This approach offers advantages in terms of milder reaction conditions and reduced by-product formation.

Flow Chemistry: Implementing continuous flow synthesis methods could enable better control over reaction parameters, leading to higher yields and purity.

Green Chemistry Principles: Designing synthetic routes that minimize the use of hazardous reagents and solvents will be a key consideration. For example, utilizing bio-based starting materials could enhance the sustainability of the synthesis. scielo.brresearchgate.net

Exploration of Glycine, N-((methylthio)acetyl)- in Abiotic Environments

The presence and role of N-acyl amino acids are not limited to biological systems. Their occurrence and potential functions in abiotic environments, such as soil and water, represent a nascent and exciting area of research.

Future studies could investigate:

Environmental Detection: Developing sensitive analytical methods to detect and quantify Glycine, N-((methylthio)acetyl)- in various environmental matrices.

Biogeochemical Cycling: Understanding the role of this compound in biogeochemical cycles, particularly those involving sulfur and nitrogen. The methylthio group suggests a potential link to the sulfur cycle.

Interactions with Contaminants: Exploring the possibility that Glycine, N-((methylthio)acetyl)- or related compounds could interact with and influence the fate of environmental pollutants.

Interdisciplinary Approaches Integrating Chemical Biology and Biophysics

A comprehensive understanding of Glycine, N-((methylthio)acetyl)- necessitates a convergence of disciplines. The integration of chemical biology and biophysics will be particularly powerful in dissecting its mechanism of action at a molecular level.

Chemical Probes: Designing and synthesizing chemical probes based on the structure of Glycine, N-((methylthio)acetyl)- will be instrumental in identifying its binding partners and visualizing its subcellular localization.

Biophysical Techniques: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and surface plasmon resonance (SPR) can provide detailed insights into the three-dimensional structure of Glycine, N-((methylthio)acetyl)- and the kinetics and thermodynamics of its interactions with target proteins.

Computational Modeling: Molecular dynamics simulations can be employed to model the interaction of Glycine, N-((methylthio)acetyl)- with its putative receptors, providing a dynamic view of the binding process and guiding the design of functional experiments. nih.gov

By pursuing these future research directions, the scientific community can unlock the full potential of Glycine, N-((methylthio)acetyl)-, paving the way for a deeper understanding of its role in both biological and abiotic systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.